molecular formula C18H22N4O B7435559 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol

6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol

Katalognummer B7435559
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: MWFMOXGSIMLENB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol, also known as BPIQ, is a chemical compound that has been widely used in scientific research. BPIQ is a highly selective and potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Wirkmechanismus

6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This binding results in the inhibition of CK2 activity, which leads to the modulation of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has also been shown to have anti-inflammatory and neuroprotective effects. Furthermore, 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has several advantages for lab experiments, including its high selectivity and potency as a CK2 inhibitor. 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is also stable and can be easily synthesized in large quantities. However, 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research on 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol. First, the development of more potent and selective CK2 inhibitors based on the structure of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed. Second, the investigation of the potential therapeutic applications of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol in various diseases, including cancer, inflammation, and neurodegenerative disorders, is warranted. Third, the elucidation of the downstream signaling pathways affected by 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed to better understand its mechanism of action. Finally, the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed.

Synthesemethoden

The synthesis of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol involves the reaction of 6-(2-bromoacetyl)pyridine-2-carboxylic acid with 1,6-diaminohexane, followed by the reaction with benzimidazole. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been extensively used in scientific research as a potent and selective inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, CK2 inhibitors, such as 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol, have been considered as potential therapeutic agents for these diseases.

Eigenschaften

IUPAC Name

6-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-13-6-2-1-5-12-19-17-10-7-11-18(21-17)22-14-20-15-8-3-4-9-16(15)22/h3-4,7-11,14,23H,1-2,5-6,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMOXGSIMLENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=N3)NCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.